N1-Ethyl Substitution: Predicted Lipophilicity Differentiation from N1-Methyl and N1-Benzyl Analogs
Lipophilicity, a key determinant of membrane permeability and CNS penetration, varies with N1 substitution. The N1-ethyl analog is predicted to exhibit intermediate lipophilicity between N1-methyl and N1-phenyl/benzyl derivatives, offering a distinct profile for tuning CNS exposure. No experimental log P or log D data were located for the target compound in the retrieved literature. The comparison below is based on computational LogP predictions (XLogP3) from PubChem for the respective free bases to illustrate the trend [1][2].
| Evidence Dimension | Predicted LogP (XLogP3, free base) |
|---|---|
| Target Compound Data | 0.437 (1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride, free base predicted) |
| Comparator Or Baseline | 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (free base): XLogP3 = -0.076; 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one (free base): XLogP3 = 1.565 |
| Quantified Difference | +0.513 vs. N1-methyl; -1.128 vs. N1-phenyl |
| Conditions | Predicted XLogP3 values from PubChem; experimental confirmation not available. |
Why This Matters
The ethyl group provides a lipophilicity 'sweet spot' between highly polar N1-methyl and more lipophilic N1-phenyl analogs, which can be exploited to fine-tune solubility-permeability balance in CNS drug discovery programs.
- [1] PubChem. (n.d.). 1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one (Compound Summary). pubchem.ncbi.nlm.nih.gov. View Source
- [2] PubChem. (n.d.). 1-Methyl-1,8-diazaspiro[4.5]decan-2-one (Compound Summary). pubchem.ncbi.nlm.nih.gov. View Source
